molecular formula C22H20N4O2S B3006093 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide CAS No. 1286726-45-1

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide

Cat. No.: B3006093
CAS No.: 1286726-45-1
M. Wt: 404.49
InChI Key: XFOCWEWHTZFFKB-UHFFFAOYSA-N
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Description

1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide is a novel synthetic small molecule designed for advanced chemical biology and drug discovery research. This compound features a hybrid architecture, integrating a 2-aminobenzothiazole scaffold and an azetidine ring, structures that are frequently investigated in medicinal chemistry for their diverse biological activities. The 2-aminobenzothiazole core is a privileged structure in anticancer agent development and is known to interact with a wide range of biological targets. This scaffold can participate in key molecular interactions, such as hydrogen bonding and π-π stacking, with various enzyme active sites . Furthermore, the azetidine moiety is a significant pharmacophore, with azetidinone derivatives demonstrating a range of pharmacological properties, including the capacity to suppress the in vitro growth of various tumor cell lines . The specific molecular target and mechanism of action for this compound require empirical validation in a research setting. Based on its structural profile, it is a compelling candidate for screening against protein kinases, epigenetic enzymes, and other oncology-related targets. Researchers can utilize this compound as a chemical tool to probe biological pathways or as a lead structure for the design of novel therapeutic agents. This product is supplied for research use only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-13-6-8-16-17(23-13)4-3-5-18(16)24-21(27)14-11-26(12-14)22-25-19-9-7-15(28-2)10-20(19)29-22/h3-10,14H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOCWEWHTZFFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide is a novel derivative of benzothiazole and quinoline, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₄H₁₃N₃O₂S
  • Molecular Weight: 283.34 g/mol

The presence of the benzothiazole and quinoline moieties suggests potential interactions with various biological targets, making it an interesting candidate for pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to significantly reduce cell viability in various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
    • Mechanistically, these compounds may induce apoptosis and arrest the cell cycle by modulating key signaling pathways like AKT and ERK .
  • Anti-inflammatory Properties :
    • Benzothiazole derivatives are known for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a dual mechanism where these compounds not only target cancer cells but also mitigate inflammatory responses .
  • Antimicrobial Activity :
    • Some studies have highlighted the antimicrobial properties of related benzothiazole compounds, indicating that they can inhibit bacterial growth and may serve as a basis for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsEffects ObservedReferences
AnticancerBenzothiazole derivativesInhibition of A431, A549, H1299 cell lines
Anti-inflammatoryVarious benzothiazolesReduced levels of IL-6 and TNF-α
AntimicrobialBenzothiazole derivativesBacterial growth inhibition

Case Study: Anticancer Efficacy

In a recent study focusing on a series of benzothiazole derivatives, one compound demonstrated significant anticancer activity by inhibiting cell migration and promoting apoptosis in A431 cells at concentrations as low as 1 µM. The study utilized Western blot analysis to confirm the inhibition of AKT and ERK pathways, underscoring the compound's potential as a therapeutic agent in cancer treatment .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression.
  • Cytokine Modulation : By reducing pro-inflammatory cytokines, it can alleviate inflammation associated with tumor growth.
  • Cell Cycle Regulation : Inducing apoptosis and halting cell cycle progression in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide
  • Molecular Formula : C₂₀H₂₄N₂O₂S
  • Molecular Weight : 356.43 g/mol
  • Key Features :
    • Contains a 6-methoxybenzothiazole core linked to an adamantyl group via an acetamide bridge.
    • Exhibits planar geometry in the benzothiazole-acetamide fragment, with adamantyl substituents in a gauche conformation .
    • Forms hydrogen-bonded dimers and ribbons in crystalline states via N–H⋯N and C–H⋯O interactions, enhancing stability .
  • Comparison: The adamantane group provides steric bulk and lipophilicity, contrasting with the azetidine-quinoline system in the target compound. Lacks the azetidine ring and quinoline moiety, suggesting divergent biological targets.
N-[1-(6-Methoxy-1,3-Benzothiazol-2-yl)-3-Methyl-1H-Pyrazol-5-yl]-3-Methyl-1,2-Oxazole-5-Carboxamide
  • Molecular Formula : C₁₇H₁₅N₅O₃S
  • Molecular Weight : 369.40 g/mol
  • Key Features: Substitutes the azetidine ring with a pyrazole-oxazole hybrid structure. Retains the 6-methoxybenzothiazole group but replaces quinoline with a simpler oxazole-carboxamide chain .
  • Comparison: The pyrazole-oxazole system may reduce metabolic stability compared to the azetidine-quinoline framework. Likely exhibits different pharmacokinetic profiles due to reduced aromaticity and molecular weight.
1-[5-Ethyl-2-(Propan-2-yloxy)Pyridin-3-yl]-N-[(2-Methylquinolin-5-yl)Sulfonyl]Cyclopropanecarboxamide
  • Molecular Formula: Not explicitly provided (estimated C₂₄H₂₆N₄O₃S).
  • Key Features: Incorporates a cyclopropane carboxamide linked to a 2-methylquinoline sulfonyl group. Functions as a cystic fibrosis transmembrane regulator (CFTR) protein modulator .
  • Comparison: The sulfonyl-quinoline group may enhance solubility compared to the azetidine-carboxamide linker.

Research Findings and Implications

  • Therapeutic Targeting: The cyclopropane-quinoline compound (C₂₄H₂₆N₄O₃S) highlights the role of carboxamide linkers in protein modulation, a trait that may extend to the target compound’s azetidine-quinoline system .
  • Synthetic Challenges : The target compound’s azetidine ring may require specialized synthesis protocols compared to the simpler acetamide or pyrazole-oxazole derivatives .

Q & A

Basic Research Questions

Synthesis Optimization Q: What experimental strategies are recommended for synthesizing the target compound with high purity? A: Optimize reaction conditions using reflux in chloroform (as demonstrated for adamantyl-benzothiazole analogs) and employ slow crystallization from ethanol to enhance purity . Monitor intermediates via TLC or HPLC, and use stoichiometric ratios of reagents (e.g., 1:1.14 molar ratio of 1-adamantylacetyl-imidazole to benzothiazol-amine) to minimize side products . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can further isolate the target compound.

Structural Confirmation Q: Which spectroscopic and crystallographic methods are critical for confirming the azetidine-3-carboxamide core? A:

  • X-ray diffraction : Resolve the azetidine ring conformation and intermolecular H-bonding (e.g., N–H⋯N interactions in benzothiazole derivatives) .
  • 1H/13C NMR : Verify methoxy (δ ~3.7–3.8 ppm) and quinoline proton signals (δ ~7.0–8.5 ppm). Compare chemical shifts with analogous compounds like N-(1,3-benzodioxol-5-yl)quinoline carboxamides .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1670 cm⁻¹) and benzothiazole C–S vibrations (~680 cm⁻¹) .

Functional Group Reactivity Q: How can the reactivity of the methoxybenzothiazole and quinoline moieties be assessed? A: Perform electrophilic substitution reactions (e.g., nitration or halogenation) on the methoxybenzothiazole ring under controlled conditions. For the quinoline group, evaluate coordination potential with transition metals (e.g., Pd or Ru) using UV-Vis titration or cyclic voltammetry .

Advanced Research Questions

Computational Modeling Q: What quantum chemical methods predict the compound’s binding affinity for biological targets? A: Use density functional theory (DFT) to calculate electrostatic potential surfaces and H-bond donor/acceptor sites. Molecular docking (e.g., AutoDock Vina) with protein targets (e.g., kinases) can identify binding poses, validated by MD simulations to assess stability . Compare results with crystallographic data from adamantyl-benzothiazole analogs .

Reaction Mechanism Elucidation Q: How can the reaction pathway for azetidine ring formation be validated? A: Employ isotopic labeling (e.g., 15N in the amine precursor) to track ring closure via LC-MS. Use in-situ FTIR to detect intermediate species (e.g., imidazole leaving groups) during reflux . Computational reaction path searches (e.g., IRC calculations) can map energy barriers for cyclization .

Data Contradiction Resolution Q: How to address discrepancies between theoretical and experimental spectroscopic data? A: Cross-validate using multiple techniques:

  • If DFT-predicted NMR shifts deviate >0.5 ppm, re-optimize geometry with solvent effects (PCM model) .
  • For conflicting IR peaks, check for polymorphic forms via powder XRD .
  • Validate bioactivity contradictions (e.g., IC50 variability) using orthogonal assays (MTT vs. SRB) .

Biological Activity Profiling Q: What in vitro assays are suitable for evaluating anticancer potential? A:

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .
  • Microtubule disruption : Use immunofluorescence staining to assess mitotic arrest, referencing thiazole-triazole acetamide analogs .
  • Target inhibition : Perform kinase inhibition screens (e.g., EGFR or VEGFR2) with ATP-competitive ELISA .

Methodological Guidance Table

Research Aspect Recommended Techniques Key Citations
Synthesis OptimizationReflux in CHCl3, slow crystallization, stoichiometric reagent ratios
Structural ElucidationX-ray diffraction, 1H/13C NMR, IR spectroscopy
Computational PredictionDFT, molecular docking, MD simulations
Bioactivity ValidationMTT assay, microtubule disruption assays, kinase inhibition screens

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